2-Tert-butyl-4-chloro-5-iodopyrimidine
Overview
Description
2-Tert-butyl-4-chloro-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C8H10ClIN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its unique combination of tert-butyl, chloro, and iodo substituents, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-chloro-5-iodopyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the iodination of 2-tert-butyl-4-chloropyrimidine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-4-chloro-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura coupling reactions, where the iodo group is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.
Oxidation and Reduction: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl hydroperoxide, while the pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Coupling: Palladium catalysts (e.g., palladium acetate) with phosphine ligands, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted pyrimidines with various functional groups replacing the chloro or iodo substituents.
- Coupled products with aryl or vinyl groups attached to the pyrimidine ring.
Scientific Research Applications
2-Tert-butyl-4-chloro-5-iodopyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-chloro-5-iodopyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to target proteins, while the tert-butyl group can influence its lipophilicity and cellular uptake.
Comparison with Similar Compounds
2-Tert-butyl-4-chloropyrimidine: Lacks the iodo substituent, making it less reactive in coupling reactions.
2-Tert-butyl-5-iodopyrimidine: Lacks the chloro substituent, affecting its substitution reactivity.
4-Chloro-5-iodopyrimidine: Lacks the tert-butyl group, influencing its solubility and steric properties.
Uniqueness: 2-Tert-butyl-4-chloro-5-iodopyrimidine is unique due to the combination of its substituents, which confer distinct reactivity and properties. The presence of both chloro and iodo groups allows for versatile chemical transformations, while the tert-butyl group enhances its stability and lipophilicity.
Properties
IUPAC Name |
2-tert-butyl-4-chloro-5-iodopyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2/c1-8(2,3)7-11-4-5(10)6(9)12-7/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGFPSSXCLWRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118089-42-2 | |
Record name | 2-tert-butyl-4-chloro-5-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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